molecular formula C14H22N2O3 B1665814 Atenolol CAS No. 29122-68-7

Atenolol

Cat. No.: B1665814
CAS No.: 29122-68-7
M. Wt: 266.34 g/mol
InChI Key: METKIMKYRPQLGS-UHFFFAOYSA-N
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Description

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-associated chest pain. It is also used to prevent migraines and treat certain irregular heartbeats. This compound works by blocking beta-1 adrenergic receptors in the heart, which decreases the heart rate and workload .

Mechanism of Action

Target of Action

Atenolol is a cardio-selective beta-blocker, which means it primarily targets the beta-1 adrenergic receptors located in the heart . These receptors are usually occupied by catecholamines like epinephrine and norepinephrine .

Mode of Action

This compound works by selectively blocking beta-1 adrenergic receptors in the heart . When catecholamines bind to these receptors, it causes the heart to beat harder and faster. By blocking these receptors, this compound helps the heart beat more slowly and reduces its workload .

Biochemical Pathways

This compound’s antihypertensive activity may be related to its action on the central nervous system (CNS) or its inhibition of the renin-aldosterone-angiotensin system rather than direct effects on the vasculature .

Pharmacokinetics

This compound is predominantly eliminated via the kidneys, with only about 5% of the drug being metabolized by the liver . After oral administration, this compound is incompletely absorbed from the intestine, resulting in about 50% bioavailability . In plasma, only 3% of this compound is protein-bound . The elimination half-life of this compound is calculated to be between 6 to 9 hours . In patients with impaired renal function, the elimination half-life of this compound gradually increases .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and workload . By blocking the action of catecholamines on beta-1 adrenergic receptors, this compound reduces the force and rate of heart contractions, thereby reducing blood pressure . This can help prevent heart attacks and strokes in patients with hypertension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, concurrent administration of certain substances, such as calcium or aluminium hydroxide, can interact with this compound and affect its kinetics . Furthermore, the drug’s effectiveness can vary among individuals due to genetic differences . It’s also worth noting that this compound’s use is predicted to present an insignificant risk to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atenolol is synthesized using 3-(4-acetamido)phenoxy-1,2-epoxypropane and isopropylamine as starting materials. The reaction involves an amination process under the catalysis of carbonic ether gemini surfactants. This method is efficient, yielding high-purity this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of deep eutectic solvents, which allow for a sustainable and efficient synthesis with minimal waste and high yield .

Chemical Reactions Analysis

Types of Reactions: Atenolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Atenolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Atenolol: this compound is unique in its low lipophilicity, which reduces its ability to cross the blood-brain barrier. This property results in fewer central nervous system side effects compared to other beta-blockers like propranolol .

Properties

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022628
Record name Atenolol
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Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atenolol
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Solubility

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C
Record name SID855957
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Atenolol
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Mechanism of Action

Atenolol is a cardioselective beta-blocker, called such because it selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors. Selective activity at the β1 receptor produces cardioselectivity due to the higher population of this receptor in cardiac tissue. Some binding to β2 and possibly β3 receptors can still occur at therapeutic dosages but the effects mediated by antagonizing these are significantly reduced from those of non-selective agents. β1 and β2 receptors are Gs coupled therefore antagonism of their activation reduces activity of adenylyl cyclase and its downstream signalling via cyclic adenosime monophosphate and protein kinase A (PKA). In cardiomyocytes PKA is thought to mediate activation of L-type calcium channels and ryanodine receptors through their phosphorylation. L-type calcium channels can then provide an initial rise in intracellular calcium and trigger the ryanodine receptors to release calcium stored in the sarcoplasmic reticulum (SR) and increased contractility. PKA also plays a role in the cessation of contraction by phosphorylating phospholamban which in turn increases the affinity of SR Ca2+ ATPase to increase reuptake of calcium into the SR. It also phophorylates troponin I to reduce affinity of the protein for calcium. Both of these events lead to a reduction in contraction which, when coupled with the initial increase in contraction, allows for faster cycling and consequently higher heart rate with increased contractility. L-type calcium channels are also a major contributor to cardiac depolarization and their activation can increase frequency of action potentials and possibly the incidence of ectopic potentials. Similar inihibitory events occur in the bronchial smooth muscle to mediate relaxation including phosphorylation of myosin light-chain kinase, reducing its affinity for calcium. PKA also inhibits the excitatory Gq coupled pathway by phosphorylating the inositol trisphosphate receptor and phospholipase C resulting in inhibition of intracellular calcium release. Antagonism of this activity by beta-blocker agents like atenolol can thus cause increased bronchoconstriction., By inhibiting myocardial beta 1-adrenergic receptors, atenolol produces negative chronotropic and inotropic activity. The negative chronotropic action of atenolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by about 25-35%. High doses of the drug may produce sinus arrest, especially in patients with sinoatrial node disease (eg, sick sinus syndrome). Atenolol also slows conduction in the atrioventricular nose. Although stroke index may be increased moderately by about 10%, atenolol usually reduces cardiac output by about 20% probably secondary to its effect on heart rate. The decrease in myocardial contractability and heart rate, as well as the reduction in blood pressure, produced by atenolol generally lead to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris; however, atenolol can increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, particularly in patients with cardiac failure., Atenolol suppresses plasma renin activity and suppresses the renin aldosterone angiotensin system., The toxic actions of beta-blockers appear to be related to properties such as membrane depressant activity and possibly due to actions on beta-adrenoceptors distinct from those in the cardiovascular system.
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Color/Form

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals

CAS No.

29122-68-7
Record name Atenolol
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Melting Point

158-160, 146 - 148 °C, 147 °C
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Synthesis routes and methods I

Procedure details

In order to prevent the reaction of produced atenolol with the optically active glycidyl ether (4) it is preferable to add the optically active glycidyl ether (4) to isopropyl amine in a solvent. The removal of excess isopropyl amine by distillation gave desired (S)-atenolol (1). Preferably, the distillation is carried out at atmospheric pressure at the initial stages and under reduced pressure at later stages, keeping the reaction mass temperature below 60° to 70° C., through out the distillation process. The crude residue may be purified, if required, by dissolving it in 1N HCl, treating this solution with activated charcoal, filtering the charcoal followed by treatment of alkali to precipitate the product. Thus, the solid product was isolated by conventional method such as filtration to get (S)-atenolol (1) of optical purity of 98% ee and above. If, necessary, the optically active (S)-atenolol (1) may be crystallized from an appropriate solvent such as water, alcohols, such as methanol, ethanol, isopropyl alcohol, butanol etc., ethers, such as diethyl ether, methyl tbutyl ether, diisopropyl ether or ketones, such as acetone, ethyl methyl ketone, methyl isobutyl ketone etc.
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Synthesis routes and methods II

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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